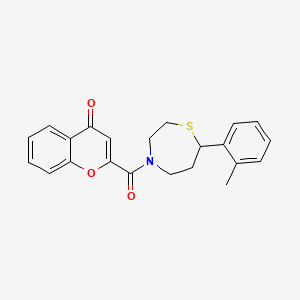

2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

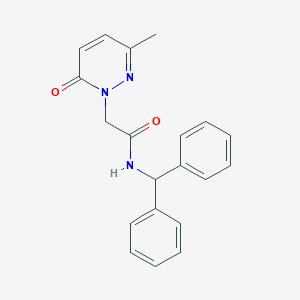

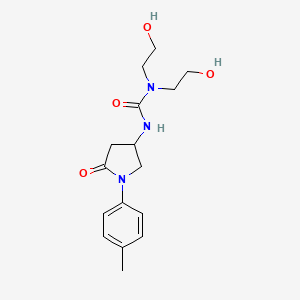

The compound “2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one moiety, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a thiazepane ring, which is a seven-membered ring containing one sulfur and one nitrogen atom. The o-tolyl group is a common substituent in organic chemistry, derived from toluene .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-4-one and thiazepane rings, along with the o-tolyl substituent. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carbonyl group in the chromen-4-one moiety could undergo reactions typical of ketones, such as nucleophilic addition. The thiazepane ring might be able to act as a ligand, binding to metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present could all affect properties like solubility, melting point, and reactivity .科学的研究の応用

Fluorescence Visualization in Biological Systems

- A Thiol-Chromene "Click" Reaction Triggered Self-Immolative for NIR Visualization of Thiol Flux in Physiology and Pathology of Living Cells and Mice : This study utilized chromene, a structurally similar compound to 2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one, as a fluorescent probe. The chromene-based probe was used for the rapid and sensitive NIR fluorescent detection of thiols in living cells and organisms, providing valuable insights into pathophysiological processes related to thiol-related diseases (Yang et al., 2019).

Catalysis and Synthesis of Derivatives

- Electrocatalytic Multicomponent Assembling of Aldehydes, 4-Hydroxycoumarin, and Malononitrile : This research presents an efficient approach to synthesize 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, highlighting the potential of chromene derivatives in chemical synthesis (Vafajoo et al., 2014).

Antimicrobial Applications

- Synthesis and Antimicrobial Evaluation of Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives : This study involves the synthesis of new heterocyclic compounds incorporating a chromene derivative for use as antimicrobial agents. The compounds showed promising results in in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Structural and Molecular Studies

- (E)-4-Methyl-N′-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide : This research provides insights into the structural aspects of a chromene-tethered benzohydrazide derivative, which could have implications for understanding the properties of related compounds (Ishikawa & Watanabe, 2014).

Novel Synthesis Techniques

- A Novel Synthesis of 4H-chromen-4-ones via Intramolecular Wittig Reaction : This study discusses an innovative approach to synthesizing 4H-chromen-4-ones, which could be applicable to compounds like this compound (Kumar & Bodas, 2000).

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

The thiazepane ring could potentially form hydrogen bonds with its target, while the o-tolyl and chromenone groups might engage in hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been reported to interfere with various biochemical pathways involved in cell proliferation and survival .

Pharmacokinetics

The compound’s bioavailability would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can engage in hydrogen bonding .

Result of Action

Based on the reported activities of structurally similar compounds, it can be inferred that the compound might induce cell death in cancerous cells .

Action Environment

The action, efficacy, and stability of 2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one could potentially be influenced by various environmental factors. These might include the pH and composition of the biological medium, the presence of other interacting molecules, and the temperature .

特性

IUPAC Name |

2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3S/c1-15-6-2-3-7-16(15)21-10-11-23(12-13-27-21)22(25)20-14-18(24)17-8-4-5-9-19(17)26-20/h2-9,14,21H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRDDWFJSOBNSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2966451.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2966452.png)

![3-[(3,4-dichlorobenzyl)sulfinyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2966456.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2966465.png)

![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)